

Spectroscopic Analysis and Interpretation: A Comparative Guide to 2-Chloro-6-nitrotoluene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **2-Chloro-6-nitrotoluene** against its isomers, 4-Chloro-2-nitrotoluene and 2-Chloro-4-nitrotoluene. The experimental data presented herein is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Chloro-6-nitrotoluene** and its common isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)



Compound	Chemical Shift (ppm)	Multiplicity	Assignment
2-Chloro-6- nitrotoluene	~7.5 (d)	Doublet	Aromatic H
~7.3 (t)	Triplet	Aromatic H	
~7.1 (d)	Doublet	Aromatic H	
~2.6 (s)	Singlet	-СН₃	
4-Chloro-2- nitrotoluene	~8.0 (d)	Doublet	Aromatic H
~7.5 (dd)	Doublet of doublets	Aromatic H	_
~7.2 (d)	Doublet	Aromatic H	
~2.6 (s)	Singlet	-СН₃	
2-Chloro-4- nitrotoluene	~8.2 (d)	Doublet	Aromatic H
~8.0 (dd)	Doublet of doublets	Aromatic H	
~7.6 (d)	Doublet	Aromatic H	_
~2.7 (s)	Singlet	-СН₃	

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

Table 2: 13C NMR Spectroscopic Data



Compound	Chemical Shift (ppm)
2-Chloro-6-nitrotoluene	~149.5, ~135.0, ~132.5, ~129.0, ~125.0, ~124.0, ~20.0
4-Chloro-2-nitrotoluene	~148.0, ~137.0, ~133.0, ~130.0, ~125.5, ~120.0, ~20.5
2-Chloro-4-nitrotoluene	~147.0, ~139.0, ~134.0, ~128.0, ~125.0, ~122.0, ~20.0

Note: Assignments for individual carbon atoms require further analysis such as DEPT or 2D NMR techniques.

Table 3: Infrared (IR) Spectroscopy Data (KBr Disc or Film)

Compound	Key Absorption Bands (cm ⁻¹)	Functional Group
2-Chloro-6-nitrotoluene	~1530, ~1350	N-O stretching (NO ₂)
~3100-3000	C-H stretching (aromatic)	
~2950-2850	C-H stretching (aliphatic)	_
~800-750	C-Cl stretching	_
4-Chloro-2-nitrotoluene	~1525, ~1345	N-O stretching (NO ₂)
~3100-3000	C-H stretching (aromatic)	
~2950-2850	C-H stretching (aliphatic)	
~850-800	C-Cl stretching	_
2-Chloro-4-nitrotoluene	~1520, ~1340	N-O stretching (NO ₂)
~3100-3000	C-H stretching (aromatic)	
~2950-2850	C-H stretching (aliphatic)	_
~830-780	C-Cl stretching	



Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Ion (M+) m/z	Key Fragment Ions m/z
2-Chloro-6-nitrotoluene	171/173	141, 125, 115, 99
4-Chloro-2-nitrotoluene	171/173	141, 125, 115, 99
2-Chloro-4-nitrotoluene	171/173	141, 125, 115, 99

Note: The presence of the chlorine isotope pattern (M⁺ and M⁺+2 in an approximate 3:1 ratio) is a characteristic feature for all three isomers.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL
 of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 90 MHz NMR spectrometer.
- Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: For the solid samples, a KBr pellet was prepared by grinding a small
 amount of the sample with dry potassium bromide and pressing the mixture into a thin disc.
 Alternatively, for low-melting solids, a thin film was prepared by melting a small amount of the
 sample between two salt plates.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

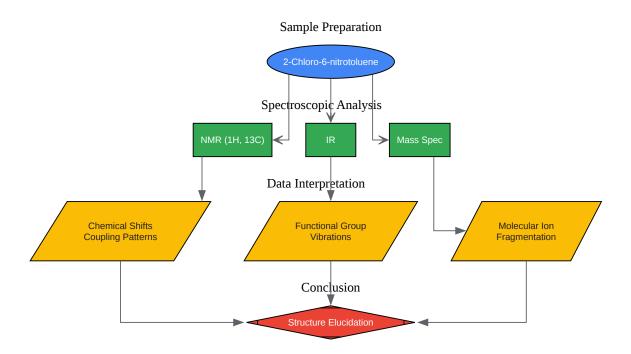


- Data Acquisition: Spectra were typically recorded over the range of 4000-400 cm⁻¹.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.
- Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-300.

Visualizing Spectroscopic Workflow and Structural Interpretation

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the structure of **2-Chloro-6-nitrotoluene** and its spectral features.

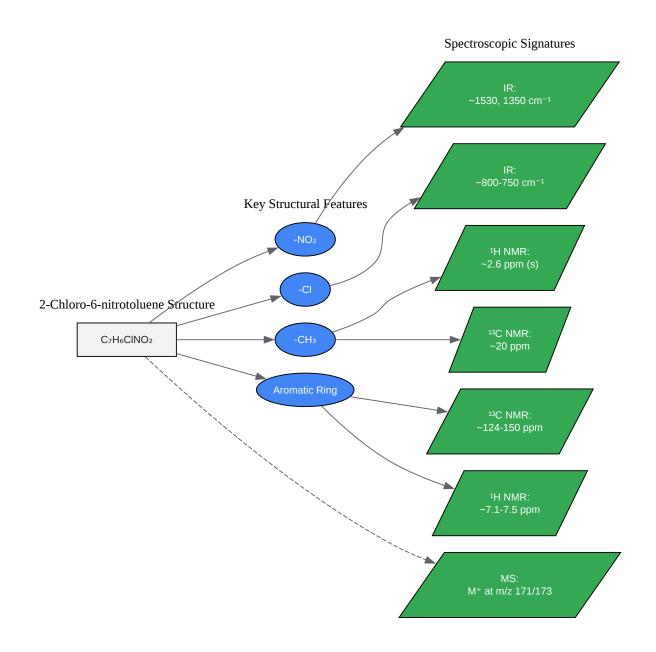




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Caption: Workflow for the spectroscopic analysis of **2-Chloro-6-nitrotoluene**.





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